molecular formula C36H48N2O13 B073650 (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 1403-81-2

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B073650
CAS No.: 1403-81-2
M. Wt: 716.8 g/mol
InChI Key: ZWVCTHFFGBPZIN-OCSXNPFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a chemical compound belonging to the anthracycline family of antibiotics. It is produced by the bacterium Streptomyces purpurascens and is known for its distinctive red pigment. Anthracyclines, including this compound, are notable for their potent antitumor properties, making them valuable in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves complex organic reactions. Typically, the process begins with the fermentation of Streptomyces purpurascens under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale bioreactors are used to cultivate Streptomyces purpurascens, and the compound is extracted using solvent extraction techniques. The crude extract undergoes further purification through chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of anthracyclines.

    Biology: It serves as a tool to investigate the biological pathways and mechanisms of action of anthracycline antibiotics.

    Medicine: this compound is explored for its potential in cancer therapy due to its antitumor properties.

    Industry: It is used in the production of dyes and pigments due to its distinctive red color .

Mechanism of Action

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to DNA strand breaks and ultimately cell death .

Comparison with Similar Compounds

  • Rhodomycin A
  • Rhodomycin B
  • Daunomycin
  • Adriamycin
  • Aklavin

Comparison: (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione shares structural similarities with other anthracyclines like Rhodomycin A and Rhodomycin B. it is unique in its specific substituents and functional groups, which contribute to its distinct chemical and biological properties. Compared to Daunomycin and Adriamycin, this compound may exhibit different pharmacokinetics and toxicity profiles .

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Properties

CAS No.

1403-81-2

Molecular Formula

C36H48N2O13

Molecular Weight

716.8 g/mol

IUPAC Name

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H48N2O13/c1-8-36(47)13-20(50-21-11-16(37(4)5)29(41)14(2)48-21)25-28(35(36)51-22-12-17(38(6)7)30(42)15(3)49-22)34(46)27-26(33(25)45)31(43)23-18(39)9-10-19(40)24(23)32(27)44/h9-10,14-17,20-22,29-30,35,39-42,45-47H,8,11-13H2,1-7H3/t14-,15-,16-,17-,20-,21-,22-,29+,30+,35+,36+/m0/s1

InChI Key

ZWVCTHFFGBPZIN-OCSXNPFMSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

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